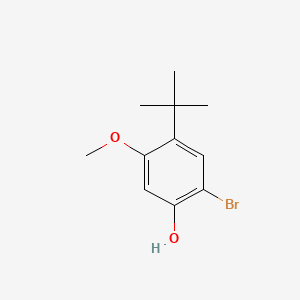
(S)-Atropine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Atropine is a naturally occurring tropane alkaloid extracted from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed). It is a secondary metabolite that has been used for centuries for its medicinal properties. This compound is a racemic mixture, but the (S)-enantiomer is the one that exhibits the most potent biological activity. It is primarily known for its anticholinergic properties, which make it useful in various medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Atropine typically involves the esterification of tropine with tropic acid. The process can be carried out through several synthetic routes, including:
Fischer Esterification: This method involves the reaction of tropine with tropic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification at room temperature.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The extraction is typically done using organic solvents, and the purification involves techniques such as crystallization and chromatography to obtain the pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Atropine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield tropine and tropic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidation products.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Tropine and tropic acid.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Derivatives of this compound with different functional groups.
Aplicaciones Científicas De Investigación
(S)-Atropine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of neurotransmitter systems and receptor binding.
Medicine: Utilized as a medication to treat bradycardia (slow heart rate), as an antidote for organophosphate poisoning, and to dilate pupils during eye examinations.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
(S)-Atropine exerts its effects by competitively inhibiting the action of acetylcholine at muscarinic receptors. This inhibition prevents the activation of these receptors by acetylcholine, leading to a decrease in parasympathetic nervous system activity. The primary molecular targets are the muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), which are involved in various physiological processes such as heart rate regulation, smooth muscle contraction, and glandular secretion.
Comparación Con Compuestos Similares
(S)-Atropine is often compared with other anticholinergic compounds, such as:
Scopolamine: Similar in structure and function but has a more pronounced central nervous system effect, making it useful for motion sickness and postoperative nausea.
Hyoscyamine: The levorotatory isomer of atropine, which is more potent and has similar applications.
Ipratropium: A synthetic derivative used primarily as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness: this compound’s unique combination of peripheral and central anticholinergic effects, along with its well-established safety profile, makes it a versatile and widely used compound in both clinical and research settings.
Propiedades
Fórmula molecular |
C17H24NO3+ |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16-/m1/s1 |
Clave InChI |
RKUNBYITZUJHSG-VFSICIBPSA-O |
SMILES isomérico |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
SMILES canónico |
C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)

![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)











